(4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with a pyrimidinyl-piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual components. The methoxy-nitrophenyl group can be synthesized through nitration of methoxybenzene, followed by further functionalization. The pyrimidinyl-piperazino moiety is prepared through a series of reactions involving pyrimidine and piperazine derivatives. The final step involves coupling these two components under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group would yield a hydroxyl derivative .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the piperazino moiety could interact with biological macromolecules through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- (4-Nitrophenyl)(piperazino)methanone
- (3,5-dinitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone
Uniqueness
(4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-nitrophenyl group provides potential sites for further functionalization, while the pyrimidinyl-piperazino moiety offers opportunities for interactions with biological targets .
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-25-14-4-3-12(11-13(14)21(23)24)15(22)19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYNIYIFRVDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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